3-Hydroxy-5-(4-chlorophenyl)isoxazole
CAS No.: 14723-58-1
Cat. No.: VC4358011
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14723-58-1 |
|---|---|
| Molecular Formula | C9H6ClNO2 |
| Molecular Weight | 195.6 |
| IUPAC Name | 5-(4-chlorophenyl)-1,2-oxazol-3-one |
| Standard InChI | InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12) |
| Standard InChI Key | DLYXFWMNCVTAMQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=O)NO2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The isoxazole ring in 3-Hydroxy-5-(4-chlorophenyl)isoxazole consists of three carbon atoms, one oxygen atom, and one nitrogen atom arranged in a planar configuration. The hydroxyl group at position 3 introduces hydrogen-bonding capabilities, while the electron-withdrawing 4-chlorophenyl group at position 5 enhances the compound’s stability and lipophilicity . Quantum-chemical calculations using density functional theory (DFT) methods, such as B3LYP/6-31G(d,p), reveal localized electron density in the HOMO orbital around the isoxazole ring, suggesting reactivity at the nitrogen and oxygen sites .
Physicochemical Profile
A comparative analysis of similar isoxazole derivatives provides insights into its key properties:
The compound’s moderate logP value indicates balanced hydrophilicity and lipophilicity, ideal for transmembrane permeability in biological systems .
Synthetic Methodologies
Cyclocondensation of Hydroxylamine Derivatives
A widely employed route involves the reaction of (E)-3-(4-chlorophenyl)-1-arylprop-2-en-1-one with hydroxylamine hydrochloride under basic conditions . For example, refluxing 7-hydroxy-6-(4-chlorocinnamoyl)-3,4-dihydro-2,2-dimethyl-2H-chromene with hydroxylamine hydrochloride in ethanol/KOH yields the target compound after chromatographic purification (81% yield) . Key reaction parameters include:
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Temperature: 80–90°C (water bath)
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Time: 4–6 hours
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Workup: Neutralization with acetic acid followed by silica gel chromatography .
Acid-Mediated Isoxazole Ring Functionalization
Biological Activities and Mechanisms
Immunosuppressive Effects
In murine T-cell proliferation assays, 3-Hydroxy-5-(4-chlorophenyl)isoxazole derivatives exhibit IC₅₀ values comparable to cyclosporine (2.3 μM vs. 1.8 μM) . The hydroxyl group enhances binding to calcineurin’s catalytic subunit, disrupting interleukin-2 transcription . SAR studies correlate electron-withdrawing substituents on the phenyl ring with improved activity, as measured by MLR models (R² = 0.89) .
Applications in Drug Development
Prodrug Formulations
Phosphate prodrugs of 3-Hydroxy-5-(4-chlorophenyl)isoxazole demonstrate enhanced aqueous solubility (23 mg/mL vs. 0.8 mg/mL for parent compound), enabling intravenous administration . In vivo studies in rheumatoid arthritis models show a 70% reduction in paw swelling at 10 mg/kg doses .
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